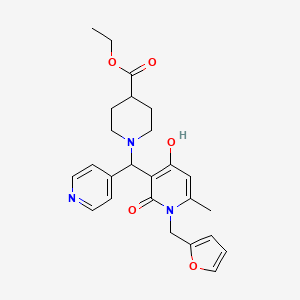
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a tetrazole ring, a thiophene derivative, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of DL-homocysteine thiolactone hydrochloride with an acid chloride in the presence of triethylamine and dry dichloromethane . The resulting intermediate is then subjected to further reactions to introduce the tetrazole and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The thiophene and carboxamide groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxotetrahydrothiophen-3-yl)-2-(2-thienyl)acetamide: This compound shares the thiophene and carboxamide groups but has a different substituent on the nitrogen atom.
N-(2-oxotetrahydrothiophen-3-yl)acetamide: This simpler compound lacks the tetrazole ring, making it less versatile in certain applications.
Uniqueness
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide stands out due to its combination of a tetrazole ring, thiophene derivative, and carboxamide group. This unique structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c18-11(13-9-6-7-20-12(9)19)10-14-16-17(15-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNNRRULBVYUCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)


![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)

![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)

![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
